(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a thiazolo[3,2-b][1,2,4]triazine core, and various functional groups that contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo[3,2-b][1,2,4]triazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C24H16ClN3O4S |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
(2Z)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H16ClN3O4S/c1-31-15-8-6-14(7-9-15)12-19-22(29)26-24-28(27-19)23(30)21(33-24)13-16-10-11-20(32-16)17-4-2-3-5-18(17)25/h2-11,13H,12H2,1H3/b21-13- |
InChI Key |
YMAYXYDAAVAGNC-BKUYFWCQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=NC2=O |
Origin of Product |
United States |
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